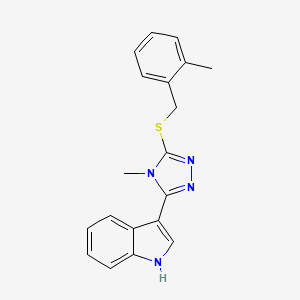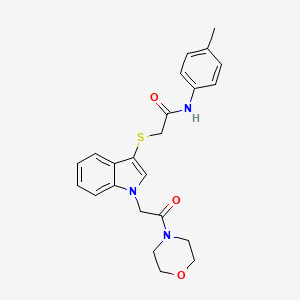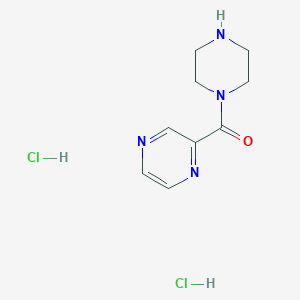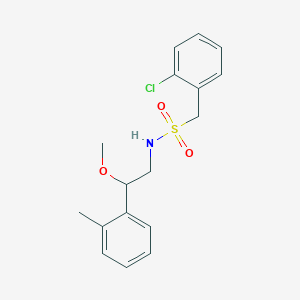![molecular formula C10H10O3 B2733079 [4-(2-Propenoyloxy)phenyl]methanol CAS No. 170108-96-0](/img/structure/B2733079.png)
[4-(2-Propenoyloxy)phenyl]methanol
Overview
Description
[4-(2-Propenoyloxy)phenyl]methanol, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a white crystalline powder that can be synthesized through different methods.
Mechanism of Action
The mechanism of action of [4-(2-Propenoyloxy)phenyl]methanol is not fully understood. However, it has been proposed that [4-(2-Propenoyloxy)phenyl]methanol inhibits the activity of certain enzymes involved in inflammation and cancer growth. [4-(2-Propenoyloxy)phenyl]methanol has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
[4-(2-Propenoyloxy)phenyl]methanol has been shown to have a variety of biochemical and physiological effects. In animal models, [4-(2-Propenoyloxy)phenyl]methanol has been shown to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function and memory. In addition, [4-(2-Propenoyloxy)phenyl]methanol has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(2-Propenoyloxy)phenyl]methanol in lab experiments is its relatively low cost and easy synthesis. [4-(2-Propenoyloxy)phenyl]methanol has also been shown to have low toxicity in animal models. However, one limitation of using [4-(2-Propenoyloxy)phenyl]methanol is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on [4-(2-Propenoyloxy)phenyl]methanol. One area of research is the development of more efficient synthesis methods for [4-(2-Propenoyloxy)phenyl]methanol. Another area of research is the investigation of the mechanism of action of [4-(2-Propenoyloxy)phenyl]methanol. Further studies are needed to fully understand how [4-(2-Propenoyloxy)phenyl]methanol inhibits inflammation and cancer growth. Additionally, more research is needed to determine the potential applications of [4-(2-Propenoyloxy)phenyl]methanol in the treatment of Alzheimer's disease and other neurological disorders.
Scientific Research Applications
[4-(2-Propenoyloxy)phenyl]methanol has been studied extensively for its potential applications in various fields. In the field of medicine, [4-(2-Propenoyloxy)phenyl]methanol has been shown to have anti-inflammatory properties. It has also been studied as a potential treatment for cancer. [4-(2-Propenoyloxy)phenyl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, [4-(2-Propenoyloxy)phenyl]methanol has been studied as a potential treatment for Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease.
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBZHKTBAJESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Propenoyloxy)phenyl]methanol | |
CAS RN |
170108-96-0 | |
| Record name | 4-(hydroxymethyl)phenyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)


![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)


![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)